molecular formula C6H14NO2S- B15052378 N,N-bis(propan-2-yl)sulfonamide

N,N-bis(propan-2-yl)sulfonamide

Cat. No.: B15052378
M. Wt: 164.25 g/mol
InChI Key: GCVKPBMPOHBNDA-UHFFFAOYSA-M
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Description

N,N-bis(propan-2-yl)sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound is part of a broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(propan-2-yl)sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as follows:

RSO2Cl+HN(iPr)2RSO2N(iPr)2+HClR-SO_2Cl + HN(i-Pr)_2 \rightarrow R-SO_2N(i-Pr)_2 + HCl R−SO2​Cl+HN(i−Pr)2​→R−SO2​N(i−Pr)2​+HCl

where ( R ) represents an organic group, and ( i-Pr ) stands for the isopropyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(propan-2-yl)sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-bis(propan-2-yl)sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(propan-2-yl)sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(propan-2-yl)sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its bis(propan-2-yl) substitution differentiates it from other sulfonamides, potentially leading to unique applications and mechanisms of action .

Properties

Molecular Formula

C6H14NO2S-

Molecular Weight

164.25 g/mol

IUPAC Name

2-[propan-2-yl(sulfinato)amino]propane

InChI

InChI=1S/C6H15NO2S/c1-5(2)7(6(3)4)10(8)9/h5-6H,1-4H3,(H,8,9)/p-1

InChI Key

GCVKPBMPOHBNDA-UHFFFAOYSA-M

Canonical SMILES

CC(C)N(C(C)C)S(=O)[O-]

Origin of Product

United States

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